molecular formula C14H13BrO3 B1352590 5-(Benzyloxy)-2-bromo-4-methoxyphenol CAS No. 524713-42-6

5-(Benzyloxy)-2-bromo-4-methoxyphenol

Cat. No. B1352590
M. Wt: 309.15 g/mol
InChI Key: ZKKBDJHAEFPFSX-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s appearance and any distinctive smell or taste.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reagents and conditions that cause the compound to react, as well as the products of these reactions.



Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying the compound’s reactivity with other substances.


Scientific Research Applications

Antioxidant Activity

A study conducted on the marine red alga Rhodomela confervoides revealed several naturally occurring bromophenols with potent antioxidant activities. These bromophenols exhibited activities stronger than or comparable to positive controls like butylated hydroxytoluene (BHT) and ascorbic acid, suggesting their potential as natural antioxidants and their applicability in preventing oxidative deterioration of food products (Li, Li, Gloer, & Wang, 2011).

Antibacterial Properties

Another study identified two bromophenols from the marine alga Rhodomela confervoides, demonstrating moderate antibacterial activity against various bacterial strains. This suggests the potential use of these bromophenols in developing new antibacterial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

Photodynamic Therapy Application

A novel zinc phthalocyanine substituted with bromophenol derivatives showed promising properties for photodynamic therapy applications in cancer treatment. This compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Aldose Reductase Inhibitory Activity

In the context of diabetes treatment, certain methoxy-substituted compounds have been studied for their inhibitory activity against aldose and aldehyde reductase. These compounds could potentially serve as lead compounds for addressing long-term diabetes complications (Chatzopoulou, Mamadou, Jusková, Koukoulitsa, Nicolaou, Štefek, & Demopoulos, 2011).

PTP1B Inhibitory Activities

A study on the synthesis of three bromophenols from red algae revealed their moderate inhibitory activities against Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in the negative regulation of insulin signaling. These findings suggest potential therapeutic applications in diabetes and obesity (Guo, Li, Li, Shi, & Han, 2011).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound. It includes determining the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves suggesting areas for further research. It could include proposing new reactions to try, new applications for the compound, or new techniques for studying the compound.


I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

2-bromo-4-methoxy-5-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO3/c1-17-13-7-11(15)12(16)8-14(13)18-9-10-5-3-2-4-6-10/h2-8,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKBDJHAEFPFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454806
Record name 5-(BENZYLOXY)-2-BROMO-4-METHOXYPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-2-bromo-4-methoxyphenol

CAS RN

524713-42-6
Record name 5-(BENZYLOXY)-2-BROMO-4-METHOXYPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Nemecek, J Cudaj, J Podlech - European Journal of Organic …, 2012 - Wiley Online Library
A total synthesis of the reported structure of altenuisol is described. Comparison of the 1 H NMR spectra of the synthesized compound and of the natural product revealed that the …

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